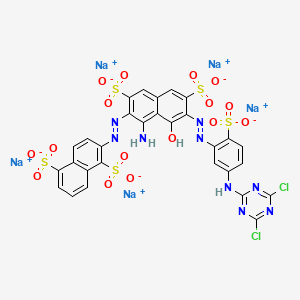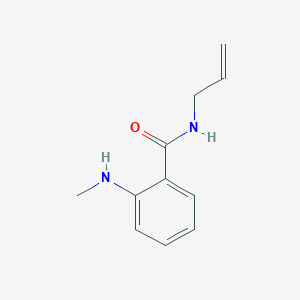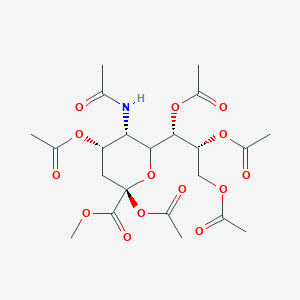![molecular formula C15H13N3 B14463526 2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine CAS No. 68765-90-2](/img/structure/B14463526.png)
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine is an organic compound belonging to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the methyl and phenyl substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research explores its potential as a drug candidate due to its unique structural features and biological activity.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-methylidene-4-phenylpyridine
- 3-Methyl-4-phenylpyridine
- 2-Methyl-4-phenylpyrazine
Uniqueness
2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68765-90-2 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-methyl-3-methylidene-4-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H13N3/c1-11-12(2)18(13-7-4-3-5-8-13)15-14(17-11)9-6-10-16-15/h3-10H,2H2,1H3 |
InChI-Schlüssel |
CKRGRZWYHLBMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=CC=C2)N(C1=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)

![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)

